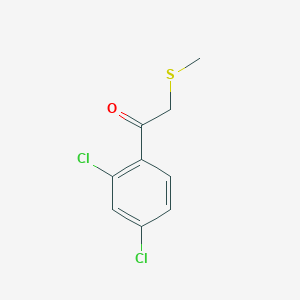
1-(2,4-Dichlorophenyl)-2-(methylsulfanyl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-Dichlorophenyl)-2-(methylsulfanyl)ethan-1-one is an organic compound characterized by the presence of dichlorophenyl and methylsulfanyl groups attached to an ethanone backbone
准备方法
The synthesis of 1-(2,4-Dichlorophenyl)-2-(methylsulfanyl)ethan-1-one typically involves the reaction of 2,4-dichlorobenzaldehyde with methylthiol in the presence of a base. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve more efficient catalytic processes to increase yield and purity.
化学反应分析
1-(2,4-Dichlorophenyl)-2-(methylsulfanyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
科学研究应用
1-(2,4-Dichlorophenyl)-2-(methylsulfanyl)ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in various industrial processes.
作用机制
The mechanism of action of 1-(2,4-Dichlorophenyl)-2-(methylsulfanyl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt cell membranes or inhibit essential enzymes in microorganisms. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
1-(2,4-Dichlorophenyl)-2-(methylsulfanyl)ethan-1-one can be compared with similar compounds such as:
1-(2,4-Dichlorophenyl)-2-(methylsulfanyl)ethanol: This compound has a similar structure but with an alcohol group instead of a ketone.
1-(2,4-Dichlorophenyl)-2-(methylsulfanyl)ethane: This compound lacks the carbonyl group, making it less reactive in certain chemical reactions.
2,4-Dichlorophenyl methyl sulfide: This compound has a simpler structure and is used as a building block in organic synthesis.
属性
分子式 |
C9H8Cl2OS |
|---|---|
分子量 |
235.13 g/mol |
IUPAC 名称 |
1-(2,4-dichlorophenyl)-2-methylsulfanylethanone |
InChI |
InChI=1S/C9H8Cl2OS/c1-13-5-9(12)7-3-2-6(10)4-8(7)11/h2-4H,5H2,1H3 |
InChI 键 |
YTKMPZYJSYSJLP-UHFFFAOYSA-N |
规范 SMILES |
CSCC(=O)C1=C(C=C(C=C1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(1-Ethyl-1H-pyrazol-4-yl)-2-azaspiro[3.5]nonane](/img/structure/B13192795.png)
![6-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-5-chloropyridine-2-carboxylic acid](/img/structure/B13192796.png)
![tert-butyl N-[(4-hydroxy-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate](/img/structure/B13192804.png)

methanol](/img/structure/B13192809.png)
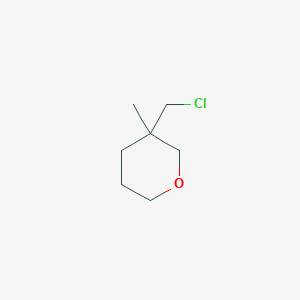
![5'-Methyl-1',2'-dihydrospiro[cyclobutane-1,3'-indole]](/img/structure/B13192817.png)

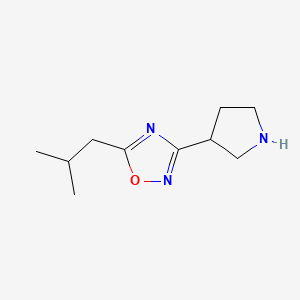
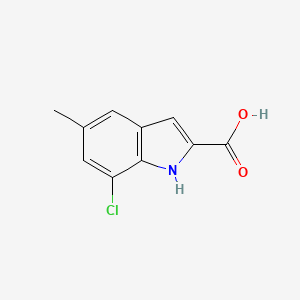
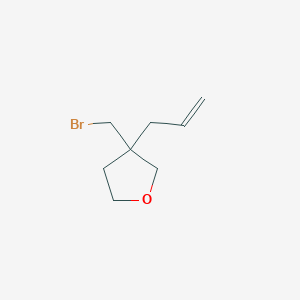
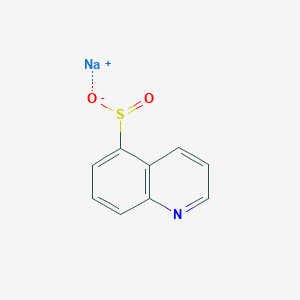
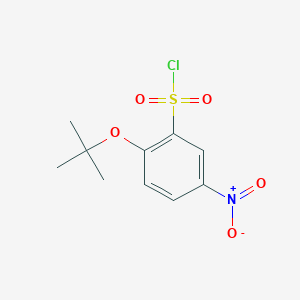
![1-{3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]propyl}piperazine](/img/structure/B13192869.png)
